molecular formula C17H15FN2O B122129 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- CAS No. 140640-93-3

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-

Cat. No.: B122129
CAS No.: 140640-93-3
M. Wt: 282.31 g/mol
InChI Key: UYQNFQJGHOQEHV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrolopyridine core structure with a fluorophenyl group and an isopropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting intermediate undergoes further functionalization to introduce the fluorophenyl and isopropyl groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The compound can be reduced to an alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

  • Substitution: Electrophilic reagents like bromine, iodine, and nitric acid.

Major Products Formed:

  • Oxidation: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.

  • Reduction: 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- alcohol or amine derivatives.

  • Substitution: Various fluorophenyl-substituted derivatives.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of heterocyclic chemistry.

  • Biology: The compound has been investigated for its potential biological activities, including its role as a ligand for various receptors and enzymes.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 1H-Pyrrolo[2,3-b]pyridine derivatives, 7-azaindole derivatives, and other fluorophenyl-substituted pyridines.

  • Uniqueness: The presence of the isopropyl group and the specific substitution pattern on the pyridine ring contribute to its distinct chemical and biological properties.

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Properties

IUPAC Name

4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c1-10(2)16-14(9-21)15(11-3-5-12(18)6-4-11)13-7-8-19-17(13)20-16/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQNFQJGHOQEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566684
Record name 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140640-93-3
Record name 4-(4-Fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140640-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.9 g (84 mmol) of the compound from Example VII are suspended in 1.6 1 of dichloromethane, 17.1 g of neutral alumina and 36.1 g (168 mmol) of pyridinium chlorochromate are added and the mixture is stirred at room temperature for 1 h. The suspension is filtered through 1.2 kg of silica gel (230-400 mesh) in a glass suction filter and washed without sucking dry using petroleum ether/ethyl acetate 3:2. The eluate is concentrated to dryness in vacuo and the residue which remains is stirred thoroughly in ether.
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23.9 g
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Reaction Step One
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36.1 g
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0 (± 1) mol
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